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A detailed comparison of leading computational thermodynamics software in forecasting the
microstructural evolution of steels, validated against experimental data.

Computational thermodynamics has become an indispensable tool in modern materials
science, offering the potential to accelerate the design and development of new steel alloys by
predicting their microstructure and properties. Software packages based on the CALPHAD
(CALculation of PHAse Diagrams) methodology, such as Thermo-Calc and JMatPro, are widely
used to model phase transformations and equilibrium.[1][2] This guide provides an objective
assessment of the accuracy of these computational tools by comparing their predictions with
experimental results for various steel grades.

Performance Comparison: Transformation
Temperatures

The prediction of phase transformation temperatures, such as the austenite start (Acl) and
finish (Ac3) temperatures during heating, and the martensite start (Ms) temperature during
cooling, is a critical function of thermodynamic software. These temperatures dictate the heat
treatment parameters necessary to achieve a desired microstructure.

Below is a comparison of calculated and experimentally determined transformation
temperatures for different steel grades.
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Thermo-Calc Experimental
Steel Grade Parameter JMatPro (°C)
(°C) (°C)
Rare Earth
Micro-Alloyed
Acl 690.7[3] 690.7[3] -
Dual-Phase
Steel
Ac3 842.7[3] 842.7[3] -
Ms 384.7[3] 384.7[3] -
Chromium
Alloyed Powder Ms ~425 ~437 ~450
Metal Steel (CrA)
Chromium
Alloyed Powder Ms ~388 ~396 ~440

Metal Steel (CrS)

Note: For the Dual-Phase steel, the experimental heat treatment was based on the calculated
values. For the powder metal steels, a direct comparison is shown.

The data indicates that for some alloys, both Thermo-Calc and JMatPro can provide very close
predictions for transformation temperatures.[3] However, deviations can occur, as seen with the
Ms temperatures for the chromium alloyed powder metal steels, where both programs
predicted lower temperatures than what was observed experimentally. One study noted that for
Cr-Mo systems, there can be a vast difference between thermodynamic modeling and reality,
and the presence of molybdenum can introduce significant deviations in Ms temperature
predictions.

Performance Comparison: Phase Fractions

Predicting the volume fraction of different microstructural constituents (e.g., ferrite, martensite,
bainite) is another key capability of computational thermodynamics software. The relative
amounts of these phases directly influence the mechanical properties of the steel.
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The following table compares the predicted martensite phase fraction by JMatPro with
experimental measurements for a chromium-alloyed powder metal steel.

. Experimental
JMatPro Predicted .
Sample ID . (Metallography) Martensite
Martensite (%)

(%)
CrA-1 ~98 ~95
CrA-2 ~98 ~95
CrA-3 ~100 ~100
CrA-4 ~100 ~100
CrA-5 ~100 ~100
CrA-6 ~100 ~100
CrA-7 ~100 ~100
CrA-8 ~100 ~100
CrA-9 ~100 ~100
CrS-1 ~90 -85
CrS-2 ~905 ~90
CrS-3 ~95 ~90

Data adapted from a study on chromium alloyed powder metal steels.

The results show that JMatPro provides a good agreement with the experimentally measured
phase fractions, generally predicting slightly higher martensite content. It is important to note
that the accuracy of these predictions is highly dependent on the quality of the thermodynamic
databases used by the software. For novel steel compositions, further improvements in the
databases may be necessary to enhance prediction accuracy.

Modeling and Validation Workflow
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The process of using computational thermodynamics to predict steel microstructures and
validating these predictions experimentally follows a structured workflow. This involves
thermodynamic calculations, physical simulation of heat treatments, and detailed
microstructural characterization.
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Computational and experimental workflow.

Logical Relationship of CALPHAD-Based Prediction
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The CALPHAD method forms the foundation of the predictive capability of software like
Thermo-Calc and JMatPro. It uses thermodynamic databases, developed from experimental
and ab-initio data, to calculate the Gibbs free energy of different phases and predict the
equilibrium state of a multi-component system.

Database Development
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CALPHAD methodology overview.

Experimental Protocols

Accurate experimental validation is crucial for assessing the reliability of computational
predictions. The following are detailed methodologies for key experiments cited.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b1175346?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1175346?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

Protocol for Dilatometry Analysis

Dilatometry is used to determine phase transformation temperatures by measuring the
dimensional changes of a sample during a controlled thermal cycle.

e Sample Preparation:

o Machine cylindrical samples from the steel of interest, typically with a diameter of a few
millimeters and a length of around 10 mm.

o Ensure the sample surfaces are smooth and parallel.

o Spot-weld a thermocouple to the center of the sample surface to accurately measure and
control the temperature.

o Experimental Setup:
o Place the sample in a high-speed quenching dilatometer, such as a DIL 805L.

o The sample is typically heated by an induction coil and cooled by high-pressure inert gas
jets.

o Africtionless rod transmits the dimensional changes to a transducer.
e Thermal Cycle:

o Define the heating rate (e.g., 1°C/s to 10°C/s) and the austenitizing temperature (e.g.,
900°C to 1100°C) and holding time (e.g., 30 s to 5 min).[4]

o Program a series of constant cooling rates (e.g., ranging from 0.05°C/s to 100°C/s) to
simulate different cooling conditions and construct a Continuous Cooling Transformation
(CCT) diagram.[4]

o Conduct the experiment in a vacuum (e.g., 10~* Pa) to prevent oxidation.
e Data Analysis:

o Plot the change in length (dilation) as a function of temperature.
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o The start and finish temperatures of phase transformations are identified as the points of
deviation from the linear thermal expansion/contraction of a single phase.

o The first derivative of the dilation curve can be used to more precisely identify the
transformation temperatures.

Protocol for Quantitative Metallography

Quantitative metallography is used to determine the volume fraction of different phases in the
microstructure.

e Sample Preparation:

[e]

Cut a representative cross-section from the heat-treated sample.

o

Mount the sample in a conductive or non-conductive resin.

[¢]

Grind the sample surface with successively finer silicon carbide papers (e.qg., 240, 400,
600, 800, 1200 grit).

[¢]

Polish the sample using diamond suspensions of decreasing particle size (e.g., 6 um, 3
pm, 1 um) to achieve a mirror-like, scratch-free surface.

e Etching:

o Etch the polished surface with a suitable chemical reagent to reveal the microstructure.
For dual-phase steels, a 2% Nital solution (2% nitric acid in ethanol) is commonly used.
For distinguishing between martensite, bainite, and ferrite, a 10% aqueous sodium
metabisulfite (Na2S205) solution can be effective.[5]

o The etching time is critical and should be optimized to provide good contrast between the
phases without over-etching.

e Image Acquisition:

o Observe the etched microstructure using an optical microscope or a scanning electron
microscope (SEM).
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o Capture multiple high-resolution images from random locations on the sample surface to
ensure statistical significance.

e Phase Quantification (Point Count Method - ASTM E562):
o Overlay a grid of points on each captured image.
o Count the number of points that fall within each phase of interest.

o The volume fraction of a phase is estimated as the ratio of the number of points falling on
that phase to the total number of points in the grid.

o Sum the counts from multiple images to improve the statistical accuracy of the
measurement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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